molecular formula C18H18ClFN2O2 B11176562 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-N-propylbenzamide

2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-N-propylbenzamide

Cat. No.: B11176562
M. Wt: 348.8 g/mol
InChI Key: OUQKSSRQKPHKML-UHFFFAOYSA-N
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Description

2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-N-propylbenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-N-propylbenzamide typically involves the acylation of an amine with an acyl chloride. The reaction can be carried out under mild conditions using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:

    Starting Materials: 2-chloro-6-fluorophenylacetic acid, propylamine, and benzoyl chloride.

    Reaction Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

    Procedure: The 2-chloro-6-fluorophenylacetic acid is first converted to its acyl chloride derivative using thionyl chloride. This acyl chloride is then reacted with propylamine to form the desired amide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-N-propylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-N-propylbenzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-N-propylbenzamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18ClFN2O2

Molecular Weight

348.8 g/mol

IUPAC Name

2-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]-N-propylbenzamide

InChI

InChI=1S/C18H18ClFN2O2/c1-2-10-21-18(24)12-6-3-4-9-16(12)22-17(23)11-13-14(19)7-5-8-15(13)20/h3-9H,2,10-11H2,1H3,(H,21,24)(H,22,23)

InChI Key

OUQKSSRQKPHKML-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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